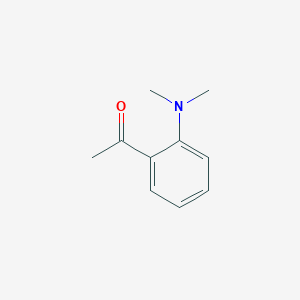

1-(2-(Dimethylamino)phenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWUMGUYJOCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Synthetic Pathways for 1-(2-(Dimethylamino)phenyl)ethanone

The construction of the this compound scaffold can be achieved through various synthetic routes, broadly categorized into direct and precursor-based methods.

Direct Synthetic Approaches

Direct synthetic approaches aim to introduce the acetyl group at the ortho position of N,N-dimethylaniline in a single step.

One of the most classical methods for the acylation of aromatic rings is the Friedel-Crafts acylation . However, the direct Friedel-Crafts acylation of N,N-dimethylaniline with acetyl chloride or acetic anhydride (B1165640) is challenging. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), readily complexes with the basic dimethylamino group, deactivating the aromatic ring towards electrophilic substitution. quora.comorganic-chemistry.org This complexation primarily directs the substitution to the meta and para positions, with the ortho-substituted product being a minor component, if formed at all. stackexchange.com

To overcome this limitation, directed ortho-metalation (DoM) has emerged as a powerful strategy. wikipedia.orgbaranlab.org In this method, the dimethylamino group acts as a directed metalation group (DMG), coordinating to an organolithium reagent, such as n-butyllithium or sec-butyllithium. This coordination facilitates the deprotonation of the proximal ortho-proton, generating a specific ortho-lithiated species. Subsequent quenching of this intermediate with an acetylating agent, like acetyl chloride or N,N-dimethylacetamide, regioselectively affords this compound. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the efficiency of the lithiation step by breaking down organolithium aggregates. baranlab.org

Table 1: Comparison of Direct Synthetic Approaches

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | N,N-dimethylaniline, Acetyl chloride/Acetic anhydride, Lewis Acid (e.g., AlCl₃) | Potentially straightforward, uses common reagents. | Low yield of ortho-product, strong deactivation by amine-catalyst complexation, poor regioselectivity. quora.comorganic-chemistry.org |

Precursor-Based Synthesis and Functional Group Interconversions

An alternative strategy involves the synthesis of a precursor molecule that is subsequently converted to this compound through functional group interconversions.

A common precursor is 2'-aminoacetophenone (B46740) . This compound can be N-methylated to introduce the two methyl groups on the nitrogen atom. Exhaustive methylation can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Another precursor-based approach starts from 2-halo-N,N-dimethylanilines , such as 2-bromo-N,N-dimethylaniline or 2-iodo-N,N-dimethylaniline. These precursors can undergo a metal-catalyzed cross-coupling reaction with an acetyl equivalent. For instance, a palladium-catalyzed reaction with an organotin reagent (Stille coupling) or an organoboron reagent (Suzuki coupling) carrying an acetyl group can be employed.

Exploration of Alternative Synthetic Strategies

The development of more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives is an active area of research.

Stereoselective Synthesis of Analogues and Derivatives

The ketone functionality in this compound allows for the stereoselective synthesis of chiral analogues, which are of significant interest in medicinal chemistry. The asymmetric reduction of the carbonyl group to a hydroxyl group can lead to the formation of chiral 1-(2-(dimethylamino)phenyl)ethanol derivatives.

Chemical methods for asymmetric reduction can also be employed. Reagents like (-)-bornan-2-exo-yloxyaluminium dichloride have been used for the asymmetric reduction of aminoketones to the corresponding aminoalcohols with good enantiomeric excess. rsc.org

Table 2: Stereoselective Synthesis of Chiral Analogues

| Method | Transformation | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Biocatalysis | Ketone to Chiral Alcohol | Ketoreductase (KRED) | High enantioselectivity, mild reaction conditions. researchgate.netexlibrisgroup.com |

| Biocatalysis | Ketone to Chiral Amine | Transaminase | Direct synthesis of chiral primary amines. nih.govresearchgate.net |

Principles of Green Chemistry in Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process.

One area of focus is the use of alternative reaction media. Ionic liquids have been investigated as both solvents and catalysts for Friedel-Crafts acylation reactions. researchgate.netgoogle.comliv.ac.ukrsc.org Certain ionic liquids can enhance reaction rates and selectivity, and their non-volatile nature reduces air pollution. The use of ionic liquids can potentially circumvent the need for stoichiometric amounts of traditional Lewis acids and volatile organic solvents. google.com

The development of catalytic processes that minimize waste is another key aspect of green chemistry. Palladium-catalyzed cross-coupling reactions, while effective, often require the pre-functionalization of one of the coupling partners. More recently, palladium-catalyzed C-H activation/functionalization reactions have emerged as a more atom-economical approach, where a C-H bond is directly converted to a C-C bond, avoiding the generation of stoichiometric byproducts. rsc.org

Detailed Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

In the Friedel-Crafts acylation , the reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. The aromatic ring then attacks this electrophile. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of N,N-dimethylaniline, the strong coordination of the Lewis acid to the nitrogen atom makes the -N(CH₃)₂ group electron-withdrawing via an inductive effect, leading to meta- and para-directing effects. stackexchange.com

The mechanism of directed ortho-metalation (DoM) involves the formation of a complex between the Lewis basic dimethylamino group and the organolithium reagent. wikipedia.orgbaranlab.org This complexation brings the basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its abstraction and the formation of the ortho-lithiated species. This is a kinetically controlled process, and the stability of the resulting aryllithium intermediate plays a key role.

The exhaustive methylation of 2'-aminoacetophenone to form this compound proceeds via a series of nucleophilic substitution (SN2) reactions . The amine nitrogen acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., methyl iodide), with the iodide ion acting as the leaving group.

Detailed Mechanistic Investigations of Formation Reactions

Electrophilic Aromatic Substitution Mechanisms at the Alpha-Position

The term "alpha-position" in the context of this compound can be ambiguous. Typically, it refers to the carbon adjacent to the carbonyl group. However, electrophilic substitution is a characteristic reaction of the aromatic ring. Therefore, this section will address the electrophilic aromatic substitution (EAS) on the phenyl ring, which is influenced by the substituents present.

The EAS reaction generally proceeds via a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). masterorganicchemistry.com This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

In the case of this compound, the regiochemical outcome of an EAS reaction is dictated by the combined electronic and steric effects of the two substituents: the dimethylamino group (-N(CH₃)₂) and the acetyl group (-COCH₃).

Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions relative to itself.

Acetyl Group (-COCH₃): This is a deactivating group because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring through resonance (-R effect). It acts as a meta-director.

The positions on the ring are numbered starting from the carbon bearing the acetyl group as C1. Thus, the dimethylamino group is at C2.

The positions ortho to the -N(CH₃)₂ group are C3 and C1 (already substituted).

The position para to the -N(CH₃)₂ group is C5.

The position meta to the -COCH₃ group is C3 and C5.

Based on these directing effects, both groups favor substitution at positions C3 and C5. However, the dimethylamino group is a much stronger activating group than the acetyl group is a deactivating one. Therefore, the directing effect of the -N(CH₃)₂ group will dominate. Substitution would be strongly favored at the para position (C5) due to reduced steric hindrance compared to the C3 position, which is sterically crowded between the two existing substituents.

Nucleophilic Addition-Elimination Pathways in Related Syntheses

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones like this compound. When this is followed by the elimination of a leaving group, it constitutes a nucleophilic addition-elimination pathway. masterorganicchemistry.com This mechanism is central to the formation of derivatives such as oximes, imines, and enamines, and is a key step in the synthesis of various heterocyclic systems.

A classic example is the reaction of a 2'-aminoacetophenone with hydroxylamine (B1172632) to form an oxime. orgsyn.org In this process, the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A proton transfer sequence follows, leading to a tetrahedral intermediate (a carbinolamine). Subsequent elimination of a water molecule yields the C=N double bond of the oxime.

Furthermore, related enaminones, such as those formed from the condensation of a ketone with N,N-dimethylformamide-dimethylacetal (DMF-DMA), are highly versatile intermediates that react via addition-elimination pathways. tsijournals.com For instance, 4-dimethylamino-3-phenyl-but-3-en-2-one, an enaminone derived from phenylacetone, reacts with various carbon and nitrogen nucleophiles. tsijournals.com The reaction often begins with a Michael-type addition of the nucleophile to the β-carbon of the enaminone system. This is followed by the elimination of the dimethylamino group, which is a good leaving group, leading to the formation of a new C-C or C-N bond and a substituted product. tsijournals.com This strategy is widely used for the synthesis of substituted pyridine (B92270) and pyrazole (B372694) derivatives. tsijournals.com

Another relevant pathway is the elimination-addition mechanism observed in reactions of ketonic Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one. researchgate.net These compounds can thermally eliminate dimethylamine (B145610) to generate a reactive α,β-unsaturated ketone intermediate in situ. This intermediate is then readily attacked by a nucleophile in an addition reaction. researchgate.net This sequence is instrumental in C-alkylation, N-alkylation, and various ring-closure reactions to produce structurally diverse molecules. researchgate.net

Role of Specific Catalytic Systems in Enhancing Reaction Efficiency

The use of catalysts is paramount in modern organic synthesis to enhance reaction rates, improve yields, and promote selectivity under milder conditions. The synthesis of this compound and its derivatives benefits significantly from various catalytic systems, including biocatalysts and solid-supported catalysts.

Biocatalysis: Enzymes offer remarkable specificity and efficiency, often under environmentally benign conditions (ambient temperature and pressure in aqueous media). In a study on the synthesis of 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP), a structurally related compound, a multi-enzyme biosynthetic system was developed. nih.gov This system utilized three different enzymes: nitrobenzene (B124822) nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase for cofactor regeneration. nih.gov Through optimization of enzyme ratios and protein engineering (site-directed mutagenesis), the product yield was dramatically increased from 75 mg/L to 580 mg/L within 5 hours, demonstrating the power of biocatalysis for producing functionalized acetophenones. nih.gov Enzymes such as bovine serum albumin (BSA) and various lipases have also been shown to catalyze multi-component reactions to form complex heterocyclic structures like dihydropyrano[2,3-c]pyrazoles. encyclopedia.pub

Heterogeneous Catalysis: Solid-supported catalysts provide advantages in terms of easy separation from the reaction mixture, potential for recycling, and enhanced stability. A one-pot, three-component synthesis of a dihydropyrimidine (B8664642) derivative utilized potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as an efficient heterogeneous catalyst. mdpi.com The reaction, involving benzoxyacetone, N,N-dimethylaniline, and thiourea, proceeded under reflux conditions to afford the product in a high yield of 85%. mdpi.com The solid catalyst facilitates the reaction sequence, which likely involves condensation and cyclization steps, and can be easily removed by simple filtration. mdpi.com

The table below summarizes key findings from research on catalytic systems for the synthesis of related acetophenone derivatives.

| Catalyst System | Substrates | Product | Key Research Finding | Yield | Reference |

|---|---|---|---|---|---|

| Multi-enzyme system (nbzA, habA, GDH) | m-Nitroacetophenone | 3-Amino-2-hydroxy acetophenone | Optimized in vitro enzymatic cascade significantly boosted product formation. Site-directed mutagenesis of the enzymes further enhanced catalytic efficiency. | 580 mg/L | nih.gov |

| Potassium Fluoride on Alumina (KF/Al₂O₃) | Benzoxyacetone, N,N-Dimethylaniline, Thiourea | 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione | Efficient one-pot, three-component synthesis using a recyclable heterogeneous catalyst under reflux conditions. | 85% | mdpi.com |

| Bovine Serum Albumin (BSA) | Aldehyde, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Dihydropyrano[2,3-c]pyrazoles | BSA acts as an efficient biocatalyst for three-component reactions in an aqueous medium at room temperature. | 76-94% | encyclopedia.pub |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity Profile of the Ethanone (B97240) Functional Group

The ethanone group, a ketone, is characterized by a carbonyl (C=O) functional group, which is a primary site for a variety of chemical reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition is a fundamental reaction of the ethanone group. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgyoutube.com

These reactions can be catalyzed by either acid or base. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weaker, neutral nucleophiles. libretexts.org

A notable transformation involving the ethanone group in 2-aminoaryl ketones is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an active α-methylene group to synthesize substituted quinolines. researchgate.net For instance, the reaction can be promoted by ammonium (B1175870) chloride under microwave irradiation, offering an efficient and environmentally friendly route to quinoline (B57606) derivatives. researchgate.net

The Pictet-Spengler reaction, another significant transformation, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.comnrochemistry.com While the classic Pictet-Spengler reaction involves a β-arylethylamine, the underlying principle of intramolecular cyclization following condensation can be relevant to derivatives of 1-(2-(dimethylamino)phenyl)ethanone under specific conditions. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. nrochemistry.comdepaul.edu

Electrophilic Substitution at the Alpha-Carbon of the Ketone

The α-carbon of the ketone (the carbon atom adjacent to the carbonyl group) can undergo electrophilic substitution reactions. This reactivity stems from the ability of the carbonyl group to stabilize an adjacent carbanion (enolate) through resonance. The acidity of the α-protons allows for their removal by a base, forming an enolate which is a potent nucleophile.

Research has shown that phenylacetone, a related ketone, can be condensed with dimethylformamide-dimethylacetal (DMF-DMA) to yield an enaminone. tsijournals.comtsijournals.com This enaminone can then react with various active methylene (B1212753) reagents to produce novel pyridine (B92270) derivatives. tsijournals.comtsijournals.com This demonstrates the potential for electrophilic substitution at the α-carbon, which can be a key step in the synthesis of more complex heterocyclic systems.

Oxidative Transformation Pathways

The ethanone functional group can be susceptible to oxidation. Common oxidizing agents can cleave the molecule at the carbonyl group or oxidize the adjacent methyl group. For instance, oxidation with reagents like potassium permanganate (B83412) can potentially lead to the formation of a carboxylic acid.

Furthermore, intramolecular oxidative annulation processes have been reported for related N-substituted o-amino phenylacetylenes, yielding substituted quinolines under electrochemical conditions without the need for external oxidants. researchgate.net This suggests that under appropriate conditions, this compound could undergo similar oxidative cyclizations.

Electronic and Steric Influence of the Dimethylamino Moiety

The dimethylamino group, a tertiary amine attached to the phenyl ring, significantly modulates the reactivity of the entire molecule through both electronic and steric effects.

Electron-Donating Effects on Aromatic Ring Reactivity

The dimethylamino group is a strong electron-donating group due to the presence of the nitrogen lone pair, which can be delocalized into the aromatic π-system through resonance. This increases the electron density of the phenyl ring, making it more susceptible to electrophilic aromatic substitution reactions. The activating effect is most pronounced at the ortho and para positions relative to the dimethylamino group.

This increased nucleophilicity of the aromatic ring is a driving force in reactions like the Pictet-Spengler cyclization, where the ring attacks an electrophilic iminium ion. wikipedia.org For less nucleophilic aromatic rings, such as a simple phenyl group, these reactions often require harsher conditions like higher temperatures and strong acids. wikipedia.org The presence of the electron-donating dimethylamino group can facilitate such cyclizations under milder conditions.

Basicity and Associated Salt Formation Properties

The basicity of the dimethylamino group can influence the reaction mechanisms. For instance, in acidic conditions, the nitrogen can be protonated, which would alter the electronic effects on the aromatic ring, making it less electron-rich. This property is also crucial for the formation of salts, which can affect the solubility and handling of the compound. Interactions between a peri-dimethylamino group and an adjacent aldehyde group in naphthalene (B1677914) systems have been shown to lead to protonation on the oxygen of the aldehyde rather than the nitrogen, resulting in the formation of a C-N bond. rsc.org

Derivatization Reactions for Molecular Diversification

The reactivity of this compound lends itself to a variety of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Chalcones and Pyrazoline Derivatives

Chalcone (B49325) Synthesis:

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are readily synthesized from this compound through the Claisen-Schmidt condensation. nih.govrjptonline.orgrasayanjournal.co.in This reaction typically involves the base-catalyzed condensation of an aryl ketone, in this case, this compound, with an aromatic aldehyde. nih.gov The choice of aldehyde and reaction conditions, such as the base and solvent, can be varied to produce a wide range of chalcone derivatives. nih.govrjptonline.orgrasayanjournal.co.in For instance, reacting acetophenone (B1666503) derivatives with benzaldehyde (B42025) derivatives in the presence of sodium hydroxide (B78521) in ethanol (B145695) is a common method. rjptonline.orgresearchgate.net

A series of dimethylamino-chalcone derivatives have been synthesized and studied for their biological activities. nih.gov The general synthetic approach involves the condensation of an appropriate acetophenone with a dimethylaminobenzaldehyde. researchgate.netnih.gov

Pyrazoline Synthesis:

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from chalcones derived from this compound. The process often involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) or its derivatives. researchgate.net The reaction of chalcones with hydrazine hydrate (B1144303) in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the pyrazoline ring. researchgate.net This method allows for the introduction of various substituents on the pyrazoline core, depending on the structure of the initial chalcone. nih.govnih.govamazonaws.com

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | Aromatic aldehyde | Chalcone | Claisen-Schmidt Condensation |

| Chalcone derivative | Hydrazine hydrate | Pyrazoline | Cyclization |

Formation of Nitrogen-Containing Heterocyclic Compounds

The structural features of this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the dimethylamino group and the acetyl group on the same aromatic ring provides reactive sites for cyclization reactions.

For example, derivatives of this compound can be utilized in the construction of complex heterocyclic systems. The specific heterocyclic ring formed depends on the reaction partners and conditions employed. While direct syntheses of specific heterocycles like quinolines and indoles from the parent compound are not extensively detailed in the provided context, the general principles of heterocyclic chemistry suggest that intramolecular cyclization or condensation with appropriate reagents could lead to their formation.

Carbon-Carbon Coupling Reactions and Azo Compound Formation

Carbon-Carbon Coupling Reactions:

While specific examples of carbon-carbon coupling reactions involving this compound are not explicitly detailed in the provided search results, the presence of an aromatic ring suggests its potential participation in such reactions. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Halogenated derivatives of this compound could serve as substrates for reactions like the Suzuki or Heck coupling, enabling the introduction of new carbon-based substituents onto the aromatic ring.

Azo Compound Formation:

Azo compounds, characterized by the -N=N- functional group, are another class of derivatives accessible from precursors related to this compound. The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. anjs.edu.iqjocpr.com Aniline derivatives can be converted to diazonium salts, which then react with activated aromatic rings to form the azo linkage. researchgate.netresearchgate.netnih.gov While this compound itself is not a primary amine, its amino-functionalized derivatives could be employed in azo coupling reactions to generate novel azo dyes and pigments. anjs.edu.iqjocpr.com

Mechanistic Insights into Derivative Reactions

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Substitution Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are susceptible to nucleophilic substitution reactions. The introduction of a halogen atom onto the aromatic ring or the acetyl side chain creates an electrophilic center that can be attacked by nucleophiles. For instance, a bromo derivative such as 2-bromo-1-(2-(dimethylamino)phenyl)ethanone would readily undergo substitution with various nucleophiles, leading to the displacement of the bromide ion. The reaction mechanism would typically follow an SN2 pathway if the halogen is on the alpha-carbon of the acetyl group, or a nucleophilic aromatic substitution (SNAr) mechanism if the halogen is on the aromatic ring. The feasibility of the SNAr reaction is enhanced by the presence of the electron-withdrawing acetyl group.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the acetyl moiety in this compound and its derivatives is a key site for reduction reactions. This transformation can lead to the corresponding secondary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. The choice of reducing agent can be critical, as LiAlH₄ is a much stronger reducing agent than NaBH₄ and may affect other functional groups present in the molecule. In some cases, cyanide has been observed to act as a reducing agent for 1,2-dicarbonyl compounds. academie-sciences.fr

| Reaction Type | Substrate | Reagent | Product |

| Nucleophilic Substitution | Halogenated derivative | Nucleophile | Substituted derivative |

| Carbonyl Reduction | This compound | Hydride source (e.g., NaBH₄) | 1-(2-(Dimethylamino)phenyl)ethanol |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Molecular Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.org DFT methods are used to predict a wide array of molecular properties by calculating the electron density of a system. acs.orgnih.gov

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-(Dimethylamino)phenyl)ethanone, the key structural features are the relative orientations of the phenyl ring, the acetyl group (C(O)CH₃), and the dimethylamino group (-N(CH₃)₂).

Table 1: Illustrative Optimized Geometric Parameters for a Phenyl-Ketone System (Example Data) Note: This data is illustrative for a generic phenyl-ketone structure and does not represent this compound specifically.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-C (Aromatic) | 1.39 Å |

| Bond Length | C(aromatic)-C(acetyl) | 1.51 Å |

| Bond Angle | C-C-O (Acetyl) | 120.5° |

| Dihedral Angle | Ring-C-C=O | 15.0° |

Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of atoms.

For this compound, DFT calculations would predict the frequencies of key vibrational modes, including:

C=O stretching: Typically a strong band in the IR spectrum, sensitive to electronic effects and conjugation.

C-N stretching: Associated with the dimethylamino group.

Aromatic C-H and C=C stretching: Characteristic vibrations of the phenyl ring.

Aliphatic C-H stretching: From the methyl groups of both the acetyl and dimethylamino moieties.

The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. sigmaaldrich.com

Table 2: Illustrative Vibrational Frequencies for a Substituted Acetophenone (B1666503) (Example Data) Note: This data is for illustrative purposes and does not represent this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1690 | Strong |

| Aromatic C=C Stretch | 1605 | Medium |

| Aromatic C=C Stretch | 1580 | Medium |

| C-N Stretch | 1350 | Medium-Strong |

| CH₃ Symmetric Bend | 1365 | Medium |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. chemrxiv.org For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing acetyl group, in conjugation with the phenyl ring, will lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 3: Illustrative Frontier Orbital Energies and Energy Gap (Example Data for a Related Aminophenone) Note: The following values are illustrative and not specific to this compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 |

| E(LUMO) | -1.90 |

| ΔE (HOMO-LUMO Gap) | 3.95 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would quantify important intramolecular interactions:

n → π interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atom of the dimethylamino group into the antibonding π* orbitals of the phenyl ring and the carbonyl group.

π → π interactions:* Electron delocalization within the conjugated system of the aromatic ring and the acetyl group.

The stabilization energy (E²) associated with these interactions indicates their strength. A higher E² value signifies a more significant interaction, leading to greater molecular stability. These charge transfer events are crucial in defining the molecule's electronic properties and reactivity.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (E²) (Example Data) Note: This data is illustrative and not specific to this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | 45.50 |

| π (Caromatic-Caromatic) | π* (C=O) | 20.15 |

| LP (O) | σ* (Cacetyl-Caromatic) | 2.80 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution.

Red regions (negative potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack.

Blue regions (positive potential): Indicate areas that are electron-deficient, which are prone to nucleophilic attack.

Green regions (zero potential): Represent neutral electrostatic potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the aromatic ring and methyl groups would exhibit positive potential (blue). Such a map provides an intuitive guide to the molecule's reactive sites.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, which are calculated from the energies of the frontier molecular orbitals.

Global Reactivity Descriptors: These describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Measures the resistance to a change in electron configuration. It is calculated as η = (E(LUMO) - E(HOMO)) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These pinpoint the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added to or removed from the system. It helps identify the most likely sites for nucleophilic (f⁺) and electrophilic (f⁻) attack.

These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound in various reactions.

Table 5: Illustrative Global Reactivity Descriptors (Example Data) Note: This data is calculated from the illustrative FMO energies in Table 3 and is not specific to this compound.

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.975 |

| Chemical Softness (S) | 0.506 |

| Electronegativity (χ) | 3.875 |

| Electrophilicity Index (ω) | 3.798 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to investigate the electronic excited states of molecules. nih.govchemrxiv.org It allows for the calculation of properties such as electronic absorption spectra, which are crucial for understanding how a molecule interacts with light. For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption.

In a typical TD-DFT calculation, the electronic transitions from the ground state to various excited states are determined. scirp.org These transitions are often characterized by the movement of electron density between different molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing acetyl group on the phenyl ring is expected to give rise to intramolecular charge transfer (CT) transitions. chemrxiv.org

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S1 | 3.85 | 322 | 0.015 | HOMO -> LUMO | n -> π |

| S2 | 4.52 | 274 | 0.250 | HOMO-1 -> LUMO | π -> π |

| S3 | 4.98 | 249 | 0.180 | HOMO -> LUMO+1 | π -> π* / CT |

This table is illustrative and presents hypothetical data based on typical TD-DFT results for similar aromatic ketones.

The analysis of the excited states can also reveal insights into the molecule's photophysical properties. The nature of the lowest excited state is particularly important as it governs the fluorescence and phosphorescence behavior. For this compound, the interplay between the dimethylamino and acetyl groups is likely to influence the charge distribution in the excited state, which can be visualized using electron density difference maps. chemrxiv.org

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique allows for the exploration of the conformational landscape of a molecule, identifying its most stable three-dimensional structures and the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds connecting the dimethylamino and acetyl groups to the phenyl ring, MD simulations can provide critical information about its preferred shapes and dynamic behavior. researchgate.net

The conformational space of this compound is primarily defined by the dihedral angles between the phenyl ring and the two substituents. The relative orientation of the dimethylamino and acetyl groups can significantly impact the molecule's steric and electronic properties. MD simulations can map the potential energy surface as a function of these dihedral angles, revealing the low-energy conformations.

A typical MD simulation involves placing the molecule in a simulated environment, such as a solvent box, and calculating the forces on each atom to propagate their motion over a series of small time steps. mdpi.com Analysis of the resulting trajectory can provide information on various properties, including the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

While specific MD simulation data for this compound is not available in the provided search results, studies on other substituted aromatic compounds highlight the utility of this approach. For instance, MD simulations have been used to rationalize the regioselective hydroxylation of aromatic substrates by enzymes, demonstrating how the molecule's conformation within a binding site dictates its reactivity. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (N-C-C-C) (°) | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45 | 30 | 0.00 | 65 |

| 2 | -45 | -30 | 0.15 | 30 |

| 3 | 90 | 0 | 2.50 | 5 |

This table is illustrative and presents hypothetical data based on typical results from conformational analysis of substituted phenyl compounds.

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules like proteins. researchgate.netmdpi.com This is particularly relevant for predicting its behavior in biological systems and for understanding potential binding modes in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. atlantis-press.comresearchgate.net

For this compound and its derivatives, QSAR studies can be instrumental in predicting their potential as, for example, enzyme inhibitors. benthamdirect.comnih.govnih.gov The development of a QSAR model typically involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for the biological efficacy of this compound is not detailed in the search results, numerous studies on related acetophenone and amine derivatives demonstrate the applicability of this approach. benthamdirect.comnih.govnih.govrsc.org For instance, QSAR studies on acetophenone derivatives have identified potent α-glucosidase inhibitors, where the inhibitory activity was correlated with specific structural features. nih.gov

Table 3: Illustrative QSAR Model for a Hypothetical Biological Activity of Acetophenone Derivatives

QSAR Equation: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_count + 0.8 * ALogP + 2.1

| Descriptor | Description | Coefficient | Contribution |

| LogP | Octanol-water partition coefficient | 0.5 | Positive (lipophilicity enhances activity) |

| MW | Molecular Weight | -0.2 | Negative (larger size decreases activity) |

| HD_count | Hydrogen Bond Donor Count | 1.5 | Positive (H-bond donors are favorable) |

| ALogP | Ghose-Crippen octanol-water partition coefficient | 0.8 | Positive (lipophilicity enhances activity) |

This table and equation are illustrative, representing a hypothetical QSAR model. The descriptors and coefficients are chosen for demonstrative purposes based on common findings in QSAR studies.

Such models can provide valuable insights into the structure-activity relationships, guiding the synthesis of new derivatives of this compound with potentially enhanced biological efficacy. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their electronic environments. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal information about adjacent protons.

In the ¹H NMR spectrum of 1-(2-(Dimethylamino)phenyl)ethanone, the aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The exact positions are influenced by the electron-donating dimethylamino group and the electron-withdrawing acetyl group. The methyl protons of the dimethylamino group usually appear as a singlet around δ 2.5-3.0 ppm, while the methyl protons of the acetyl group are observed as a singlet around δ 2.5 ppm. The coupling constants between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 8.0 | m | - |

| N(CH₃)₂ | 2.5 - 3.0 | s | - |

| COCH₃ | ~2.5 | s | - |

Note: 's' denotes a singlet and 'm' denotes a multiplet. Actual values can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Generally, ¹³C NMR spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.orgoregonstate.edu

For this compound, the carbonyl carbon of the acetyl group is the most deshielded and appears at the low-field end of the spectrum, typically in the range of δ 190-210 ppm. libretexts.org The aromatic carbons resonate in the region of δ 110-150 ppm. libretexts.org The carbon attached to the nitrogen atom of the dimethylamino group is shifted downfield due to the electronegativity of nitrogen. libretexts.org The methyl carbons of the dimethylamino group and the acetyl group appear at the high-field end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 190 - 210 |

| Aromatic-C | 110 - 150 |

| N(CH₃)₂ | 40 - 50 |

| COCH₃ | 25 - 35 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed structural elucidation. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal the connectivity between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com It is invaluable for assigning the proton and carbon signals of the aromatic ring and the methyl groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com For instance, HMBC can show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as with the adjacent aromatic carbon. It can also reveal correlations between the dimethylamino protons and the aromatic carbons. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.

The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected around 1660-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C-N stretching vibration of the aromatic amine typically appears in the region of 1360-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of an aromatic ketone with an amino substituent. Chalcones with a dimethylamino group often exhibit broad absorption bands in the UV-Vis range. mdpi.com The presence of the electron-donating dimethylamino group and the electron-withdrawing acetyl group on the benzene (B151609) ring can lead to intramolecular charge transfer transitions, which typically result in strong absorption bands at longer wavelengths (a bathochromic or red shift). physchemres.org The exact position and intensity of the absorption maxima are sensitive to the solvent polarity. physchemres.org

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern is influenced by the functional groups present. A common fragmentation pathway for ketones is the alpha-cleavage, which would involve the loss of the methyl group (CH₃) or the acetyl group (COCH₃) from the molecular ion. Another characteristic fragmentation would be the loss of the dimethylamino group or fragments thereof. The analysis of these fragmentation patterns helps in confirming the structure of the molecule.

X-ray Crystallography for Precise Solid-State Structural Elucidation

A thorough review of crystallographic databases and peer-reviewed journals did not yield any specific studies that have reported the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions for this specific isomer, remain uncharacterized in the scientific literature.

While crystallographic studies have been conducted on related isomers, such as 4-(Dimethylamino)phenyl phenyl ketone, the strict focus of this article on this compound prevents the inclusion of such data. The precise arrangement of atoms in the solid state, which is crucial for understanding its physical properties, has therefore not been experimentally determined and reported.

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Similarly, there is a lack of specific research on the fluorescence spectroscopy of this compound. Studies investigating the photophysical properties of compounds containing the (dimethylamino)phenyl moiety, such as certain chalcone (B49325) derivatives, have been published. researchgate.net These studies often explore properties like absorption and emission spectra, fluorescence quantum yields, and the effect of solvent polarity. unl.ptmdpi.comresearchgate.net However, these findings are specific to the larger molecular structures in which the (dimethylamino)phenyl group is incorporated and cannot be directly attributed to this compound itself.

As a result, key photophysical parameters for this compound, such as its excitation and emission maxima, fluorescence quantum yield, and excited-state lifetime, have not been reported. The potential of this specific compound for sensing applications, which would be derived from its fluorescence behavior, remains unexplored in the scientific literature.

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 1-(2-(Dimethylamino)phenyl)ethanone and its Derivatives

The ability of this compound to form metal complexes is rooted in its inherent ligand properties. As a molecule with multiple potential donor atoms, it can coordinate with metal centers in various ways, influencing the geometry and reactivity of the resulting complexes.

This compound possesses two primary sites for metal chelation: the nitrogen atom of the dimethylamino group and the oxygen atom of the acetyl group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. The nitrogen and oxygen atoms, with their lone pairs of electrons, can donate electron density to the metal center, forming coordinate bonds.

The coordination can be described as an N,O-bidentate mode. This mode of coordination is common for ligands containing both nitrogen and oxygen donor atoms, leading to the formation of stable metal complexes. The planarity of the phenyl ring and the positioning of the dimethylamino and acetyl groups are crucial for effective chelation.

The dimethylamino group plays a pivotal role in modulating the metal binding affinity of the ligand. The electron-donating nature of the dimethylamino group increases the electron density on the nitrogen atom, enhancing its ability to coordinate with metal ions. This electronic effect can influence the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the resulting complex.

For instance, Schiff base ligands derived from related acetophenone (B1666503) derivatives have been synthesized by condensing the ketone with an appropriate amine. researchgate.net These Schiff bases can then be used to form complexes with various transition metals. A general method involves refluxing a mixture of the ligand and a metal chloride in an ethanolic solution. rdd.edu.iqrdd.edu.iq

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. Common analytical techniques employed include:

Elemental Analysis: To determine the empirical formula of the complex. rdd.edu.iq

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and C-N bonds upon complexation. rdd.edu.iqmdpi.com

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination environment. rdd.edu.iqmdpi.com

Mass Spectrometry: To determine the molecular weight of the complex. rdd.edu.iq

Thermal Analysis (TGA): To assess the thermal stability of the complexes. rdd.edu.iq

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can help in deducing the oxidation state and geometry of the metal center. rdd.edu.iq

Structural Analysis of Metal-Ligand Coordination Compounds

The structural analysis of metal complexes provides detailed insights into the three-dimensional arrangement of atoms. X-ray crystallography is the most definitive method for determining the solid-state structure of these compounds.

Studies on related ligands have shown that the coordination geometry around the metal center can vary. For example, with Schiff base ligands derived from similar precursors, square planar, tetrahedral, and octahedral geometries have been observed for different metal ions. mdpi.comuobaghdad.edu.iq The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

The formation of a five-membered chelate ring involving the nitrogen of the dimethylamino group and the oxygen of the acetyl group is a common structural feature. This chelation enhances the stability of the complex.

Catalytic Applications of Synthesized Metal Complexes

Metal complexes derived from ligands similar to this compound have shown promise in various catalytic applications. The presence of a metal center with accessible coordination sites allows these complexes to act as catalysts in organic transformations.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be influenced by the pre-coordination of the dimethylamino group to the metal center, potentially altering the regioselectivity of the reaction. The redox properties of some metal complexes also make them suitable for catalyzing oxidation reactions. mdpi.com

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of coordination compounds are of significant interest as they can reveal information about the electronic structure and reactivity of the complexes. Techniques such as cyclic voltammetry can be used to study the redox behavior of these compounds.

The redox potential of a metal complex is influenced by the nature of the ligand. The electron-donating dimethylamino group in this compound can affect the electron density at the metal center, thereby influencing its oxidation and reduction potentials. The ability of some metal complexes to undergo redox cycling is a key feature in their application in catalysis and as redox-active materials. mdpi.com

For example, the redox activity of ferrocenyl-modified agents contributes to their therapeutic advantages by generating reactive oxygen species. mdpi.com The study of the electrochemical behavior of this compound complexes can provide valuable insights into their potential applications in various fields.

Supramolecular Chemistry and Host Guest Recognition

Mechanisms of Molecular Recognition and Self-Assembly

Molecular recognition is the foundation of host-guest chemistry, dictating the specificity of interaction between a host and a guest. nih.gov This process relies on the complementary shapes, sizes, and chemical properties of the interacting molecules. For a molecule like 1-(2-(Dimethylamino)phenyl)ethanone, with its aromatic ring, acetyl group, and dimethylamino group, recognition by a macrocyclic host would involve a combination of interactions.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the tendency to achieve a lower energy state. In the context of host-guest chemistry, this can lead to the formation of well-defined complexes with specific stoichiometries.

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbit[n]urils)

Macrocyclic hosts, such as cucurbit[n]urils (CB[n]), are large, cyclic molecules with a central cavity that can accommodate guest molecules. nih.gov The formation of an inclusion complex, where the guest is encapsulated within the host, is a thermodynamically favorable process driven by various non-covalent interactions. While no specific studies on this compound with cucurbit[n]urils are available, research on analogous compounds provides insight into the potential interactions.

The stoichiometry of a host-guest complex refers to the ratio of host to guest molecules in the assembled structure. This is a critical parameter for understanding the nature of the interaction. Common stoichiometries are 1:1, 1:2, and 2:1 (host:guest). Techniques such as Job's plot analysis using UV-Vis spectroscopy, mass spectrometry, and NMR titration are employed to determine the stoichiometry. For instance, studies on other guest molecules with cucurbit[n]urils have shown the formation of stable 1:1 complexes. nih.gov

Table 1: Methods for Determining Host-Guest Stoichiometry

| Method | Principle |

| Job's Plot (UV-Vis) | The absorbance of a series of solutions with varying mole fractions of host and guest is measured. The maximum absorbance corresponds to the stoichiometry of the complex. |

| Mass Spectrometry | The mass-to-charge ratio of the intact host-guest complex is measured, directly confirming the number of host and guest units. nih.gov |

| NMR Titration | The chemical shifts of the host or guest protons are monitored upon addition of the other component. The inflection point in the titration curve indicates the stoichiometry. |

The formation of an inclusion complex is driven by a combination of enthalpic and entropic factors. These include weak interactions such as ion-dipole interactions, van der Waals forces, and the hydrophobic effect.

Weak Interactions: For this compound, the aromatic ring can engage in π-π stacking and hydrophobic interactions with the cavity of a macrocyclic host. The polar acetyl and dimethylamino groups can participate in dipole-dipole interactions.

Ion-Dipole Interactions: If the dimethylamino group is protonated, it can form strong ion-dipole interactions with the polar portals of cucurbit[n]urils.

Entropic Contributions: The release of "high-energy" water molecules from the host cavity upon guest binding, known as the hydrophobic effect, leads to a favorable increase in entropy and is a major driving force for complexation in aqueous solutions.

Spectroscopic techniques are invaluable for characterizing the formation and structure of host-guest complexes.

NMR Spectroscopy: ¹H NMR spectroscopy is particularly powerful for studying inclusion complexes. The encapsulation of a guest molecule within a host cavity leads to significant changes in the chemical shifts of the guest's protons due to the anisotropic shielding effect of the host. These shifts provide information about the orientation and depth of inclusion of the guest. nih.gov

UV-Vis Spectroscopy: Changes in the electronic environment of a guest molecule upon complexation can lead to shifts in its absorption spectrum (hypsochromic or bathochromic shifts). These changes can be used to monitor the formation of the complex and to determine its binding constant. nih.gov

Fluorescence Spectroscopy: If the guest molecule is fluorescent, its fluorescence properties, such as emission wavelength and quantum yield, can be significantly altered upon inclusion in a host cavity. This can be due to changes in the local environment and restriction of intramolecular rotations. researchgate.net

Table 2: Spectroscopic Signatures of Host-Guest Complex Formation

| Technique | Observable Change | Interpretation |

| ¹H NMR | Upfield or downfield shifts of guest proton signals. | Inclusion of the guest within the host cavity. |

| UV-Vis | Shift in the maximum absorption wavelength (λmax). | Alteration of the electronic ground state of the guest. |

| Fluorescence | Change in emission wavelength and/or intensity. | Alteration of the electronic excited state and local environment of the guest. |

While solution-state studies provide valuable information about the dynamics of host-guest interactions, solid-state investigations, primarily through single-crystal X-ray diffraction, offer a definitive, static picture of the inclusion complex. nih.gov These studies can reveal the precise orientation of the guest within the host cavity, the intermolecular distances, and the specific non-covalent interactions that stabilize the complex. Although no solid-state structures of this compound with macrocyclic hosts have been reported, such studies would be crucial for a complete understanding of its supramolecular behavior.

Engineering Supramolecular Assemblies for Specific Functions

The formation of host-guest complexes can be harnessed to create supramolecular assemblies with tailored functions. By choosing appropriate host and guest molecules, it is possible to control properties such as solubility, stability, and reactivity. For example, the encapsulation of a drug molecule within a macrocyclic host can enhance its solubility and bioavailability. While specific applications for this compound in this context have not been explored, the principles of supramolecular engineering suggest potential in areas such as controlled release and sensing.

Potential in Controlled Release and Delivery Systems

The theoretical potential for compounds like this compound in controlled release systems would hinge on their ability to act as either a "guest" molecule, to be encapsulated by a larger "host" molecule (such as a cyclodextrin (B1172386) or a calixarene), or as a component of a larger supramolecular assembly that can encapsulate a therapeutic agent. The release of the guest molecule would then be triggered by specific stimuli, such as changes in pH, temperature, or the presence of a particular biological molecule.

However, a thorough review of scientific databases reveals a lack of studies specifically investigating this compound for these purposes. The existing research on this compound and its derivatives tends to focus on their synthesis and potential applications in other areas of medicinal chemistry, such as their antimicrobial or neuroprotective properties.

The design of effective controlled release systems relies on a detailed understanding of the host-guest interactions at a molecular level. This includes the binding affinity between the host and guest, the kinetics of complexation and decomplexation, and the response of the system to external triggers. Without specific experimental data for this compound, any discussion of its role in such systems remains purely speculative.

Further research would be necessary to explore whether the dimethylamino and ethanone (B97240) functional groups of the molecule could participate in the non-covalent interactions required for stable host-guest complex formation and subsequent controlled release.

Biological Activities and Applications in Medicinal Chemistry

Antimicrobial Activity Investigations

Detailed investigations into the antimicrobial properties of 1-(2-(Dimethylamino)phenyl)ethanone are not extensively documented in scientific literature. While related compounds and derivatives have shown some activity, specific data for this compound is scarce.

Antibacterial Efficacy Against Bacterial Strains

Specific studies detailing the antibacterial efficacy of this compound against various bacterial strains are not readily found in the surveyed scientific literature. Research has been conducted on related structures, such as chalcone (B49325) derivatives of the isomer (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one, which showed some inhibitory activity against Staphylococcus aureus. neliti.com However, a bis-Schiff base synthesized from the related 2-hydroxyacetophenone (B1195853) only demonstrated slight activity against the same bacterium. mdpi.com A β-diketone ligand derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone was reported to have no antibacterial effect against E. coli and B. subtilis. orientjchem.org

Antifungal Efficacy Against Fungal Pathogens

There is a lack of specific data on the antifungal efficacy of this compound against fungal pathogens. Studies on related compounds, such as a β-diketone ligand derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, reported no antifungal activity against Aspergillus niger. orientjchem.org

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Potency

Comprehensive Structure-Activity Relationship (SAR) studies focused specifically on this compound to optimize its antimicrobial potency are not available in the current body of scientific literature. SAR studies have been performed on derivatives of its isomer, 1-phenyl-2-(dimethylamino)ethanone, which suggested that modifications to the phenyl ring could enhance activity against Chlamydia.

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

A definitive mechanism of antimicrobial action for this compound has not been established due to the absence of specific studies. For derivatives of its isomer, 1-phenyl-2-(dimethylamino)ethanone, a proposed mechanism involves the disruption of bacterial cell integrity and the inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Properties

The potential anti-inflammatory and analgesic properties of this compound have not been a significant focus of published research.

Anticancer Potential and Cytotoxicity

The cytotoxic effects of derivatives related to this compound have been evaluated against a variety of human cancer cell lines, revealing promising anticancer potential.

A range of derivatives have been synthesized and tested for their antiproliferative activity. For example, some amino acid derivatives have shown significant inhibition of cell growth in Ehrlich ascites carcinoma. nih.govnih.gov The cytotoxicity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value.

Metal complexes of related ligands have also been investigated. The cytotoxicity of 1,2-naphthoquinone-2-thiosemicarbazone and its metal complexes were tested against MCF-7 human breast cancer cells, with the nickel complex (Ni-NQTS) being the most effective. nih.gov In another study, ferrocene-modified analogues of imatinib (B729) showed moderate to strong inhibitory effects against various leukemia cell lines, with some derivatives surpassing the potency of imatinib against the K-562 cell line. mdpi.com

Below is a table summarizing the cytotoxic activity of selected derivatives against various human tumor cell lines.

| Compound/Derivative Class | Cell Line(s) | IC50 Value(s) | Source(s) |

| Pyrrolylated-Chalcone (Compound 16) | RAW 264.7 | 12.1 µM (NO), 0.5 µM (PGE2) | nih.gov |

| Mannich base of Chalcone (Compound 34) | RAW 264.7 | 0.018 µM (NO) | nih.gov |

| 2-Aminopyrimidine Derivatives | Mouse/Rat Macrophages | 2-10 µM (NO & PGE2) | nih.gov |

| Ni-NQTS | MCF-7 | More effective than etoposide | nih.gov |

| Ferrocene Analogue (Compound 6) | K-562, BV-173, AR-230 | 29.9 µM, 33.6 µM, 5.9 µM | mdpi.com |

| 2,6-dimethoxyhydroquinone derivatives | KB, PC-9 | Varied cytotoxicity | nih.gov |

This table is for illustrative purposes and includes data for structurally related compounds to demonstrate the potential of the chemical class.

The mechanisms underlying the anticancer activity of these compounds often involve the induction of programmed cell death, or apoptosis. Investigations have revealed that some derivatives trigger apoptosis through the intrinsic mitochondrial pathway. mdpi.com This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro-apoptotic and anti-apoptotic proteins.

Studies on β-carboline-α-aminophosphonate derivatives have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria, which in turn activates caspases, the executive enzymes of apoptosis. mdpi.com Furthermore, some amino acid derivatives have been found to inhibit the biosynthesis of macromolecules such as DNA, RNA, and protein in tumor cells. nih.gov

Cell cycle arrest is another key mechanism. Certain β-carboline derivatives have been shown to cause cell cycle arrest in the G2/M phase in breast cancer cells. mdpi.com The introduction of an α-aminophosphonate group into other compound classes has also been reported to induce cell cycle arrest, often in the G1 phase. mdpi.com In some cases, the antitumor activity is also linked to the generation of reactive oxygen species (ROS), which can induce oxidative stress and subsequent cell death. mdpi.com Metal derivatives of some ligands have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and repair. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of compounds related to this compound contribute to their therapeutic potential by mitigating oxidative stress, a factor implicated in numerous diseases.

The ability of a compound to scavenge free radicals is a key measure of its antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this property. Several hydroquinone (B1673460) derivatives have been shown to generate hydroxyl radicals, which were detected by electron spin resonance (ESR) spectroscopy, indicating their involvement in redox cycling and potential cytotoxic mechanisms mediated by oxidative stress. nih.gov

Extracts from various medicinal plants containing phenolic and flavonoid compounds, which can be structurally diverse, have demonstrated significant DPPH and nitric oxide (NO) radical scavenging activities. nih.govresearchgate.net This highlights the general potential of aromatic compounds with specific functional groups to act as antioxidants.

The chelation of metal ions is an important indirect antioxidant mechanism. mdpi.com Transition metals like iron and copper can catalyze the formation of highly reactive free radicals through Fenton-type reactions. mdpi.com By binding to these metal ions, chelating agents can prevent them from participating in these damaging oxidative reactions. mdpi.com

The antioxidant properties of various extracts and compounds have been linked to their ability to chelate ferrous ions (Fe²⁺). nih.gov This metal-chelating ability is considered a form of secondary antioxidant activity because it stabilizes oxidized metal ions by reducing their redox potential. mdpi.com While direct data on this compound is limited, the principle of designing molecules with chelating moieties to confer antioxidant properties is well-established in medicinal chemistry. mdpi.comnih.gov

Research in Neurological and Central Nervous System (CNS) Applications

The unique structure of this compound makes it a valuable building block for the synthesis of novel compounds aimed at treating complex neurological disorders.

The this compound framework serves as a crucial pharmaceutical intermediate, which is a starting material or building block for the synthesis of more complex active pharmaceutical ingredients (APIs). shreemlifesciences.com Its structural versatility allows for modifications that can lead to compounds with enhanced pharmacological profiles. Derivatives of this scaffold have been specifically investigated as potential treatments for Alzheimer's disease. The reactivity of related N,N-dimethylamino ketones is well-documented, showing their utility in synthesizing a variety of heterocyclic compounds, such as pyrimidines. rsc.org This versatility underscores the importance of the core structure in generating diverse molecular libraries for drug discovery programs targeting the CNS.

One of the key strategies in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Derivatives of 1-phenyl-2-(dimethylamino)ethanone have been synthesized and evaluated for their ability to inhibit this enzyme. In these studies, the most potent derivative demonstrated significant AChE inhibitory activity, highlighting the potential of this chemical class in developing new treatments for neurodegenerative diseases.

Table 1: AChE Inhibition by 1-phenyl-2-(dimethylamino)ethanone Derivative

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| 1-phenyl-2-(dimethylamino)ethanone derivative | Acetylcholinesterase (AChE) | 31.9 μM |